(R)-3-Methylthiomorpholine
Overview
Description
(R)-3-Methylthiomorpholine is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
In Silico Studies in Drug Design
(R)-3-Methylthiomorpholine and its derivatives have been studied for their potential as inhibitors of Angiotensin Converter Enzyme (ACE). A study used molecular operating environment software to evaluate methylthiomorpholine compounds as ACE inhibitors, aiming to find candidates for ACE inhibition (Vázquez-Valaldez et al., 2020).
Animal Research Ethics and Regulations
The application of (R)-3-Methylthiomorpholine in animal research is regulated by ethical considerations. The principles of Replacement, Reduction, and Refinement (3Rs) guide the use of animals in experiments. These principles aim to minimize the number of animals used and reduce their pain and distress, while also ensuring high-quality scientific outcomes. The adoption of the 3Rs can lead to better and more reliable data in animal-based research (Flecknell, 2002).
Odorant Analysis in Food Science
Research has explored the role of methylthio compounds, including derivatives of (R)-3-Methylthiomorpholine, in the context of food science. Studies on the in-mouth release of odorants like volatile thiols have shown that the chemical structure of these compounds and individual differences can affect odor perception (Itobe, Kumazawa, & Nishimura, 2009).
Neuropharmacology
(R)-3-Methylthiomorpholine and its analogs have been investigated for their effects on neurotransmitter activity in the central nervous system. For example, studies on histamine H3 receptor antagonists, which may include methylthiomorpholine derivatives, highlight their potential for treating CNS disorders (Celanire et al., 2005).
Synthetic Chemistry Applications
The compound has been used in the synthesis of various bioactive molecules. For instance, research on the synthesis of nonsteroidal antiandrogens has utilized 3-substituted derivatives of 2-hydroxypropionanilides, which might include (R)-3-Methylthiomorpholine structures (Tucker, Crook, & Chesterson, 1988).
DNA Methylation Analysis
In the field of genomics, (R)-3-Methylthiomorpholine-related compounds might be used in tools for DNA methylation analysis. Such tools are crucial for understanding gene regulation and cancer development (Akalin et al., 2012).
Synthesis of Bioactive Compounds
(R)-3-Methylthiomorpholine serves as a building block in synthesizing various biologically active compounds. For instance, enantiomerically pure (R)-3-methylglutarate, which is structurally related, has been used to synthesize biologically active molecules such as sex pheromones and other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).
Pharmaceutical Toxicity Testing
The principles of the 3Rs (Replacement, Reduction, and Refinement) significantly influence the use of (R)-3-Methylthiomorpholine in pharmaceutical toxicity testing. By reducing animal usage, these principles ensure ethical compliance and improve the quality of scientific outcomes in toxicity testing (Törnqvist et al., 2014).
Chemical Sensor Development
Research has also explored the use of methylthio compounds, including (R)-3-Methylthiomorpholine derivatives, in developing chemical sensors. Such sensors can be highly selective and sensitive, for example, in detecting metal ions under physiological conditions (Wang et al., 2017).
Protein Methylation Analysis
(R)-3-Methylthiomorpholine derivatives may be relevant in probing protein methylation, an important process in epigenetics and gene regulation. Techniques for capturing protein methylation involve chemical reactions to modify charges on unmodified residues, which could involve methylthiomorpholine-based compounds (Ning et al., 2016).
Catalysis and Organic Synthesis
In organic synthesis, (R)-3-Methylthiomorpholine derivatives are used as catalysts or intermediates. For example, the synthesis of various morpholine carboxylates involves catalysts that could include methylthiomorpholine structures (Trstenjak, Ilaš, & Kikelj, 2013).
properties
IUPAC Name |
(3R)-3-methylthiomorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPRWYOUNLBQK-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methylthiomorpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.